N-Methylacetamide-d7 (CAS 3669-74-7) is the fully deuterated isotopologue of N-methylacetamide, serving as a foundational minimalist model for the peptide bond (–CO–NH–) in structural and analytical chemistry. Featuring a guaranteed isotopic purity of ≥98 atom % D, this compound provides a magnetically silent background for nuclear magnetic resonance (NMR) spectroscopy and a distinct mass shift (M+7) for mass spectrometry . With a melting point of 26-28 °C, it handles similarly to standard NMA but offers shifted physical properties, including a higher density of 1.05 g/mL at 25 °C . These quantifiable attributes make NMA-d7 a specific procurement choice for researchers requiring interference-free background profiling, precise internal standardization, and high-fidelity molecular dynamics modeling of peptide linkages.
Substituting N-Methylacetamide-d7 with unlabeled N-methylacetamide or partially deuterated variants (such as NMA-d6) introduces critical analytical interferences that compromise experimental reproducibility. Unlabeled NMA possesses strong 1H NMR signals—specifically a broad N-H singlet and distinct methyl peaks—that obscure solute signals and overlap with native peptide Amide bands in vibrational spectroscopy . While partially deuterated NMA-d6 eliminates the methyl proton signals, it retains the highly exchangeable N-H proton, leading to isotopic scrambling and hydrogen-deuterium exchange (HDX) artifacts in aqueous or protic environments . For rigorous structural biology and kinetic studies, only the fully deuterated NMA-d7 ensures a completely silent background and stable isotopic profile, preventing the need for complex solvent-suppression techniques.
Unlabeled N-methylacetamide presents strong 1H NMR signals, including a broad N-H singlet and distinct methyl doublets/singlets, which obscure solute signals in structural studies . N-Methylacetamide-d7 (≥98 atom % D) eliminates this proton background, providing a magnetically silent matrix . This allows for the unambiguous assignment of interacting peptide signals without the need for complex solvent-suppression pulse sequences.
| Evidence Dimension | 1H NMR Signal Interference |
| Target Compound Data | NMA-d7: ≥98 atom % D (magnetically silent background) |
| Comparator Or Baseline | Unlabeled NMA: Strong N-H and C-H proton signals |
| Quantified Difference | Near-total (≥98%) suppression of native proton signals |
| Conditions | 1H NMR profiling of peptide interactions |
Eliminates solvent peak overlap, enabling precise assignment of solute or interacting peptide signals in complex mixtures.
For quantitative LC-MS/GC-MS workflows, internal standards must be easily distinguishable from endogenous molecules. N-Methylacetamide-d7 provides a precise M+7 mass shift (MW 80.14 g/mol) compared to unlabeled NMA (MW 73.09 g/mol) , . This +7 Da difference ensures that the isotopic tracer does not overlap with the natural isotopic envelope of the unlabeled compound, enabling highly accurate quantification in pharmacokinetic and metabolomic assays.
| Evidence Dimension | Molecular Mass / MS Tracer Shift |
| Target Compound Data | NMA-d7: 80.14 g/mol (M+7 shift) |
| Comparator Or Baseline | Unlabeled NMA: 73.09 g/mol |
| Quantified Difference | +7.05 Da mass shift |
| Conditions | LC-MS/GC-MS quantitative analysis |
Ensures the internal standard is completely resolved from the natural isotopic envelope of the target analyte, preventing quantification errors.
The complete deuteration of N-methylacetamide significantly alters its bulk physical properties, which is critical for precise volumetric handling and solvation modeling. N-Methylacetamide-d7 exhibits a density of 1.05 g/mL at 25 °C , compared to 0.957 g/mL for unlabeled NMA . This ~9.7% increase in density, driven by the kinetic isotope effect and mass substitution, must be accounted for in molecular dynamics (MD) simulations and liquid handling workflows when modeling peptide-water hydrogen bond competitions.
| Evidence Dimension | Liquid Density at 25 °C |
| Target Compound Data | NMA-d7: 1.05 g/mL |
| Comparator Or Baseline | Unlabeled NMA: 0.957 g/mL |
| Quantified Difference | ~9.7% increase in density |
| Conditions | Standard laboratory conditions (25 °C) |
Provides precise physicochemical parameters necessary for accurate volumetric handling and high-fidelity molecular dynamics simulations of peptide environments.
When using partially deuterated models like N-Methylacetamide-d6, the retained N-H proton remains highly exchangeable in protic solvents, leading to isotopic scrambling and hydrogen-deuterium exchange (HDX) artifacts. N-Methylacetamide-d7 replaces this labile proton with deuterium, ensuring complete isotopic stability of the model compound in D2O or other deuterated matrices . This preserves the integrity of kinetic and structural assays by preventing unwanted proton exchange.
| Evidence Dimension | Labile/Exchangeable Protons |
| Target Compound Data | NMA-d7: 0 exchangeable protons (Fully deuterated) |
| Comparator Or Baseline | NMA-d6: 1 highly exchangeable N-H proton |
| Quantified Difference | 100% elimination of labile N-H protons |
| Conditions | Solvation in protic or deuterated aqueous environments |
Prevents confounding exchange artifacts during kinetic and structural studies, ensuring the isotopic label remains stable throughout the experiment.
Leveraging its precise +7 Da mass shift compared to unlabeled NMA, NMA-d7 serves as an exact internal standard for LC-MS and GC-MS workflows, ensuring complete resolution from the natural isotopic envelope of target analytes during pharmacokinetic profiling.
Due to its ≥98 atom % D isotopic purity, NMA-d7 provides a magnetically silent solvent matrix, allowing researchers to unambiguously assign interacting peptide signals in 1H NMR without the need for complex solvent-suppression techniques .
The distinct density (1.05 g/mL) and complete lack of exchangeable protons make NMA-d7 an accurate benchmark molecule for validating computational models of peptide-water hydrogen bond competitions, preventing HDX artifacts associated with partially deuterated models like NMA-d6 .
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